molecular formula C4H10ClN B051891 Cyclobutanamine hydrochloride CAS No. 6291-01-6

Cyclobutanamine hydrochloride

Cat. No. B051891
CAS RN: 6291-01-6
M. Wt: 107.58 g/mol
InChI Key: NFAZOGXQOWEWBM-UHFFFAOYSA-N
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Description

Cyclobutane, the parent molecule for derivatives such as cyclobutanamine, is a four-membered ring system characterized by its unique structural features, including nonplanar geometry due to ring strain and specific bond angles and lengths. These structural peculiarities influence the chemical behavior and properties of cyclobutane derivatives (Dunitz & Schomaker, 1952).

Synthesis Analysis

Cyclobutanamine derivatives can be synthesized through various methods, including the stereoselective solid-state [2 + 2] cycloaddition reactions, which are influenced by the anions present in the reactants, leading to different stereoisomers (Kole et al., 2010). Other synthetic approaches involve catalytic enantioselective cycloadditions, which have been developed to access a wide array of enantiomerically enriched cyclobutane derivatives (Xu et al., 2015).

Molecular Structure Analysis

The cyclobutane molecule exhibits significant bond strain with longer C–C bond distances compared to other cycloalkanes. This strain impacts the molecular geometry, leading to a nonplanar structure with a notable dihedral angle (Dunitz & Schomaker, 1952).

Chemical Reactions and Properties

Cyclobutanamine and its derivatives participate in various chemical reactions, including photochemical [2+2] cycloadditions and transformations influenced by their strained cyclic structures. These reactions are critical for constructing complex molecular frameworks and for functionalization processes (Kole et al., 2010).

Physical Properties Analysis

The physical properties of cyclobutanamine hydrochloride specifically are not detailed, but cyclobutane itself is characterized by its nonplanarity, which affects its physical behavior and interactions. This nonplanarity is a result of the inherent ring strain, influencing the compound's boiling point, density, and solubility characteristics.

Chemical Properties Analysis

Cyclobutane compounds, including cyclobutanamine derivatives, exhibit unique chemical properties due to their strained ring system. They are involved in reactions such as ring expansions, contractions, and cycloadditions, which are significantly influenced by their structural peculiarities (Namyslo & Kaufmann, 2003).

Scientific Research Applications

  • Bioactive Alkaloids : Research has shown that cyclobutane-containing alkaloids, both natural and synthetic, exhibit a range of biological activities, including antimicrobial, antibacterial, anticancer, and more. These compounds are sourced from both terrestrial and marine species, highlighting their potential in drug discovery (Dembitsky, 2007).

  • Small-Molecule Drug Candidates : Cyclobutanes are increasingly used in medicinal chemistry due to their unique structure and chemical properties. They have applications in improving metabolic stability, directing pharmacophore groups, and enhancing drug properties through structural modifications (van der Kolk et al., 2022).

  • Cyclobutadiene in Chemical Synthesis : Cyclobutadiene, a related compound, has been used in metal-free [4 + 2] cycloadditions, demonstrating its utility in synthesizing various chemical products and in drug synthesis processes (Boswell et al., 2023).

  • Cyclobutane Malonoyl Peroxide : This derivative has been effective in the dihydroxylation of alkenes, a process important for synthetic chemistry, particularly in the development of pharmaceuticals (Jones & Tomkinson, 2012).

  • Propellants and Energy Storage : Cyclobutane hydrocarbons have been explored for their potential as effective propellants and energy accumulators, indicating their versatility beyond the pharmaceutical industry (Finkel’shtein et al., 2003).

  • Predicted Biological Activities : Advanced computational methods have been used to predict new biological activities of cyclobutane-containing alkaloids, suggesting future applications in drug discovery (Sergeiko et al., 2008).

Safety and Hazards

Cyclobutanamine hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

cyclobutanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N.ClH/c5-4-2-1-3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAZOGXQOWEWBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978697
Record name Cyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanamine hydrochloride

CAS RN

6291-01-6
Record name Cyclobutanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6291-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6291-01-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclobutanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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